Product packaging for 1-Bromo-5-nitropentan-2-one(Cat. No.:)

1-Bromo-5-nitropentan-2-one

Cat. No.: B8351928
M. Wt: 210.03 g/mol
InChI Key: GHAXSBABNPZELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Overview of β-Nitro Ketones and α-Bromo Ketones

To appreciate the chemical significance of 1-Bromo-5-nitropentan-2-one, it is essential to first understand the individual contributions of its core structural motifs: the β-nitro ketone and the α-bromo ketone.

β-Nitro Ketones: These compounds feature a nitro group at the β-position relative to a carbonyl group. The potent electron-withdrawing nature of the nitro group makes them valuable intermediates in organic synthesis. sigmaaldrich.com They can serve as precursors to a wide range of other functional groups and are instrumental in the formation of carbon-carbon bonds. sigmaaldrich.com The synthesis of β-nitro ketones can be achieved through various methods, including the chemoselective reduction of β-nitro enones. sigmaaldrich.comgoogle.com

α-Bromo Ketones: These are ketones that have a bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon). This structural arrangement makes them highly reactive and useful building blocks in synthesis. nih.govscirp.orgorganic-chemistry.org The presence of the bromine atom provides a reactive site for nucleophilic substitution and elimination reactions. α-Bromo ketones are key intermediates in the synthesis of many heterocyclic compounds, such as thiazoles, and can be prepared by the direct bromination of ketones using reagents like N-bromosuccinimide (NBS). scirp.orgorganic-chemistry.org

The combination of these two functionalities in a single molecule, as seen in this compound, creates a synthon with multiple reactive centers, offering chemists a powerful tool for molecular construction.

Historical Development of Synthetic Methodologies for Nitroalkanes and Halogenated Ketones

The synthetic routes to nitroalkanes and halogenated ketones have evolved significantly over time, driven by the need for more efficient, selective, and environmentally benign methods.

The chemistry of aliphatic nitro compounds dates back to the 19th century. Early methods often involved the reaction of alkyl halides with silver nitrite. researchgate.net A major advancement was the development of the Henry reaction in 1895, which is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. iranchembook.ir In the 20th century, new methods continued to emerge, including the oxidation of primary amines and the reduction of nitroalkenes. guidechem.com The versatility of the nitro group has ensured its continued importance in organic synthesis. google.com

The synthesis of halogenated ketones has also seen considerable progress. Early methods often relied on the use of elemental bromine, which is hazardous and corrosive. google.com To address these safety and environmental concerns, a variety of alternative brominating agents have been developed. google.com Modern approaches often employ reagents like N-halosuccinimides or hydrogen peroxide in combination with hydrobromic acid for a more controlled and safer bromination. google.comresearchgate.net The development of catalytic methods, including those using iron catalysts for halogenation, has further expanded the synthetic chemist's toolkit. sioc-journal.cn

Significance of this compound as a Multifunctional Synthon in Advanced Organic Chemistry

This compound (CAS Number: 166179-38-0) is a prime example of a multifunctional synthon, a molecule that contains multiple reactive sites allowing for the sequential or domino construction of complex molecular frameworks. sioc-journal.cnjst.go.jpnih.govacs.orggoogle.com Its structure, incorporating an α-bromo ketone and a terminal nitro group, provides two distinct points of reactivity.

A notable application that underscores the significance of this compound is its use as a key intermediate in the synthesis of epibatidine (B1211577). google.commolaid.com Epibatidine is a potent analgesic alkaloid that was isolated from the skin of a neotropical poison frog. The synthesis of such a complex natural product requires precise and efficient bond-forming strategies, and the use of a multifunctional synthon like this compound can streamline the synthetic sequence. In this context, the α-bromo ketone moiety can participate in cyclization reactions, while the nitro group can be transformed into other functionalities as needed to build the target molecule.

The strategic placement of the bromo and nitro groups allows for selective transformations at different stages of a synthesis, making this compound a valuable tool for the construction of diverse and complex organic molecules.

Below are some of the known properties of this compound and its precursor, 5-nitropentan-2-one.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 166179-38-0
Molecular Formula C5H8BrNO3
Molecular Weight 210.027 g/mol

Data sourced from chemical supplier databases. echemi.com

Table 2: Physicochemical Properties of 5-Nitropentan-2-one

Property Value
CAS Number 22020-87-7
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Boiling Point 231.7°C at 760 mmHg
Density 1.084 g/cm³
Refractive Index 1.43
Vapor Pressure 0.0614 mmHg at 25°C

Data sourced from ECHEMI.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrNO3 B8351928 1-Bromo-5-nitropentan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

1-bromo-5-nitropentan-2-one

InChI

InChI=1S/C5H8BrNO3/c6-4-5(8)2-1-3-7(9)10/h1-4H2

InChI Key

GHAXSBABNPZELT-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CBr)C[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Bromo 5 Nitropentan 2 One

Reactions Involving the Terminal Bromine Substituent

The bromine atom, being a good leaving group, is susceptible to nucleophilic attack, and the adjacent carbonyl group can influence its reactivity.

The terminal bromine atom in 1-bromo-5-nitropentan-2-one is a primary site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the formation of new carbon-heteroatom bonds. While specific examples for this exact compound are not extensively detailed in publicly available literature, the reactivity pattern is well-established for α-haloketones.

NucleophileBond FormedProduct Type
Halide ions (e.g., I⁻)C-X1-Iodo-5-nitropentan-2-one
Amines (e.g., R-NH₂)C-N1-Amino-5-nitropentan-2-one derivatives
Alkoxides (e.g., R-O⁻)C-O1-Alkoxy-5-nitropentan-2-one derivatives
Thiolates (e.g., R-S⁻)C-S1-Thio-5-nitropentan-2-one derivatives

The carbon-bromine bond in this compound can participate in various organometallic reactions. For instance, it can undergo oxidative addition to low-valent transition metals, a key step in many cross-coupling reactions. This would enable the formation of carbon-carbon bonds, expanding the molecular complexity. Common cross-coupling reactions for alkyl halides include Suzuki, Negishi, and Stille couplings, though specific applications to this compound require further investigation.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction of the nitro group in this compound would lead to the corresponding amine. The choice of reducing agent can allow for selective transformation. For example, catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl) can be employed to convert the nitro group to a primary amine. Subsequent reduction of the ketone functionality could then yield a 1,3-amino alcohol.

Starting MaterialProduct
This compound1-Bromo-5-aminopentan-2-one
1-Bromo-5-aminopentan-2-one1-Bromo-5-aminopentan-2-ol

The α-hydrogens adjacent to the nitro group are acidic and can be removed by a base to form a nitronate anion. This anion can then act as a nucleophile. One potential application is in cyclopropanation reactions. For example, reaction with a suitable Michael acceptor in the presence of a base could lead to the formation of nitrocyclopropane (B1651597) derivatives.

The acidic α-hydrogens of the nitro group allow this compound to act as a nucleophile in Henry (nitroaldol) reactions. In the presence of a base, the nitronate anion can add to the carbonyl group of an aldehyde or ketone, forming a β-nitro alcohol. This reaction is a powerful tool for carbon-carbon bond formation.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a primary site for chemical reactions. Its reactivity is significantly influenced by the adjacent electron-withdrawing bromine atom and the more distant, but still influential, nitro group. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple aliphatic ketone.

The partially positive carbon atom of the carbonyl group is an electrophilic center that readily undergoes attack by nucleophiles. rsc.orgyoutube.com This process, known as nucleophilic addition, is a fundamental reaction of aldehydes and ketones. libretexts.org In the case of this compound, the inductive effect of the α-bromo substituent enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. youtube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid or during workup to yield an alcohol product. libretexts.org

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, cyanide ions, and water or alcohols. The table below summarizes potential nucleophilic addition reactions at the carbonyl group.

Nucleophile (Reagent)Product TypeGeneral Conditions
Grignard Reagent (R-MgBr)Tertiary AlcoholAnhydrous ether or THF, low temperature
Organolithium (R-Li)Tertiary AlcoholAnhydrous ether or hexane, low temperature
Sodium Borohydride (NaBH₄)Secondary AlcoholMethanol or Ethanol
Hydrogen Cyanide (HCN)CyanohydrinCatalytic base (e.g., KCN)
Water (H₂O)Hydrate (gem-diol)Acid or base catalysis

This table presents expected reactions based on the general reactivity of ketones.

The term α-functionalization refers to reactions occurring at the carbon atom adjacent (in the α-position) to the carbonyl group. Current time information in Pasuruan, ID.nih.govnih.govnih.gov In this compound, there are two α-carbons to consider: C1, which bears the bromine atom, and C3.

The hydrogen atoms on C3 are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. khanacademy.org This acidity allows for the formation of an enolate anion upon treatment with a suitable base. The resulting enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position.

However, the primary site of reactivity for many nucleophiles is the C1 carbon, which is susceptible to nucleophilic substitution of the bromide ion. This is a characteristic reaction of α-haloketones. Therefore, a competition exists between enolate formation at C3 and direct substitution at C1. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. Less basic nucleophiles tend to favor substitution at C1, while strong, non-nucleophilic bases are used to selectively generate the enolate at C3 for subsequent functionalization. acs.org

Reaction TypeReagent/ConditionsProduct
Enolate Formation & Alkylation 1. LDA, THF, -78 °C; 2. R-X3-Alkyl-1-bromo-5-nitropentan-2-one
Substitution at α-carbon (C1) NaI, Acetone1-Iodo-5-nitropentan-2-one
Favorskii Rearrangement Strong Base (e.g., NaOMe)Cyclopentanecarboxylic acid derivative (potential)

This table outlines plausible α-functionalization pathways based on established α-haloketone chemistry.

The ketone carbonyl group can be reversibly protected by converting it into a cyclic acetal (B89532). This is a common strategy in multi-step synthesis to prevent the ketone from reacting with nucleophiles or reducing agents while transformations are carried out on other parts of the molecule.

The reaction typically involves treating the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is driven to completion by removing the water that is formed as a byproduct. The resulting cyclic acetal is stable under basic and neutral conditions but can be easily hydrolyzed back to the ketone with aqueous acid. For this compound, this protection would allow for selective reactions at the C-Br bond or the nitro group without interference from the ketone.

Concerted and Cascade Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound allows for complex cascade reactions, where a single set of reagents can trigger a sequence of intramolecular and intermolecular transformations to build complex molecular architectures in a single step. nih.govrsc.orgwikipedia.org

A plausible pathway could involve two key steps:

Oxime Formation: The ketone first reacts with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction. This reaction involves nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. khanacademy.orglibretexts.org

Nucleophilic Substitution: The resulting α-bromo oxime could then react with a sulfur nucleophile, such as sodium thiophenoxide (NaSPh), to displace the bromide ion from the α-carbon.

Alternatively, the substitution of bromide by the thiophenoxide could occur first, followed by oximation of the resulting α-phenylthio ketone. The term "nucleophilic dehydration" specifically points to the oxime formation step, which is a classic condensation reaction. khanacademy.org

StepReagentIntermediate/Product
1Hydroxylamine (NH₂OH), mild acid/baseThis compound oxime
2Sodium Thiophenoxide (NaSPh)1-Phenylthio-5-nitropentan-2-one oxime

This table outlines a hypothetical two-step sequence for the target transformation.

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile, reacting with an activated aromatic ring or another nucleophilic carbon. wikipedia.orglibretexts.org Ketones that can form an enolate have a nucleophilic α-carbon and can participate in C-azo coupling reactions.

In the context of this compound, the hydrogens on the C3 carbon are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic terminal nitrogen of a diazonium salt derived from a diazoazole (a heterocyclic compound containing a diazo group). nih.gov The reactivity of diazoazoles can vary significantly based on the heterocyclic ring system. nsf.gov

The general reaction would proceed as follows:

Enolate Formation: A base abstracts a proton from the C3 position of this compound.

Nucleophilic Attack: The resulting enolate attacks the diazonium salt (formed in situ from the diazoazole), creating a new C-N bond at the C3 position and yielding an α-azo ketone.

This reaction provides a pathway to introduce a complex heterocyclic azo dye moiety onto the pentanone backbone.

Conversion to α,β-Unsaturated Ketones, β-Cyano Ketones, and γ-Nitro Ketones

This compound serves as a versatile precursor in organic synthesis, capable of undergoing various transformations to yield a range of valuable compounds. Its reactivity is primarily dictated by the presence of the α-bromo ketone moiety, which allows for both elimination and substitution reactions, and the terminal nitro group, which can be involved in further synthetic manipulations. The strategic conversion of this compound into α,β-unsaturated ketones, β-cyano ketones, and γ-nitro ketones highlights its utility as a synthetic building block.

Conversion to α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones from α-bromo ketones is a well-established transformation that proceeds via a dehydrobromination reaction. libretexts.orglibretexts.org This process involves an elimination mechanism, typically an E2 (bimolecular elimination) pathway, which is facilitated by a base. openstax.orgyoutube.com

Reaction Mechanism and Conditions

The reaction is generally carried out by treating this compound with a non-nucleophilic, sterically hindered base. Pyridine is commonly used for this purpose; it acts as a base to abstract the acidic proton on the α-carbon, but its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon. libretexts.orgopenstax.org Heating the reaction mixture is often required to facilitate the elimination. openstax.org The driving force for this reaction is the formation of a thermodynamically stable conjugated π-system between the newly formed carbon-carbon double bond and the carbonyl group. youtube.com

Starting Material: this compound

Reagent: Pyridine (or another suitable base like lithium carbonate) youtube.com

Product: 5-Nitropent-1-en-2-one

Mechanism: E2 Elimination openstax.org

Table 1: Reaction Parameters for Dehydrobromination

ParameterTypical ConditionReference
Starting MaterialThis compound-
BasePyridine libretexts.orgopenstax.org
SolventPyridine (neat) or a high-boiling inert solvent openstax.org
TemperatureHeating/Reflux libretexts.orgopenstax.org
Product5-Nitropent-1-en-2-one-

Conversion to β-Cyano Ketones

The α-bromo functionality in this compound is susceptible to nucleophilic substitution. The reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides a direct route to β-cyano ketones. chemguide.co.uk

Reaction Mechanism and Conditions

This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemguide.co.uk The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. youtube.com This backside attack leads to the displacement of the bromide ion and the formation of a new carbon-carbon bond, resulting in the nitrile product. youtube.com

To favor the substitution reaction over potential elimination, the reaction is typically conducted in an alcoholic solvent, such as ethanol, and heated under reflux. chemguide.co.uk The use of an aqueous solvent is generally avoided as it can lead to the formation of hydroxide (B78521) ions, which could result in competing substitution to form a hydroxy ketone. chemguide.co.uk

Starting Material: this compound

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Product: 3-Cyano-6-nitrohexan-2-one

Mechanism: SN2 Nucleophilic Substitution chemguide.co.uk

Table 2: Reaction Parameters for Cyanation

ParameterTypical ConditionReference
Starting MaterialThis compound-
NucleophileSodium Cyanide (NaCN) or Potassium Cyanide (KCN) chemguide.co.uk
SolventEthanol chemguide.co.uk
TemperatureHeated under reflux chemguide.co.uk
Product3-Cyano-6-nitrohexan-2-one-

Conversion to γ-Nitro Ketones

The synthesis of γ-nitro ketones from this compound can be achieved through a one-pot, two-step sequence involving an initial elimination followed by a conjugate addition. This pathway leverages the reactivity of both the α-bromo ketone and the resulting α,β-unsaturated system.

Reaction Mechanism and Conditions

This synthetic strategy involves two sequential reactions:

In Situ Formation of an α,β-Unsaturated Ketone: As described previously, this compound is first treated with a base to induce dehydrobromination, forming 5-nitropent-1-en-2-one.

Michael Addition: The resulting α,β-unsaturated ketone then serves as a Michael acceptor. In the presence of a base, a primary nitroalkane (such as nitromethane) forms a nucleophilic carbanion. This carbanion undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone. sctunisie.org Subsequent protonation of the resulting enolate yields the final γ-nitro ketone product. sctunisie.org

This sequence provides a versatile method for constructing more complex molecules, as different nitroalkanes can be used in the Michael addition step.

Starting Material: this compound

Reagents: 1) Base (e.g., DBU, Et₃N); 2) Nitroalkane (e.g., Nitromethane)

Intermediate: 5-Nitropent-1-en-2-one

Product: 1,6-Dinitrohexan-3-one (when using nitromethane)

Mechanism: E2 Elimination followed by Michael (1,4-Conjugate) Addition sctunisie.org

Table 3: Reaction Parameters for Conversion to γ-Nitro Ketones

ParameterTypical ConditionReference
Starting MaterialThis compound-
Base/CatalystDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine (Et₃N) organic-chemistry.org
Michael DonorNitromethane sctunisie.org
SolventAcetonitrile (B52724) or other suitable polar aprotic solvent organic-chemistry.org
TemperatureRoom temperature to 60°C organic-chemistry.org
Product1,6-Dinitrohexan-3-one-

Mechanistic Investigations and Elucidation of Reaction Pathways

Studies on Radical Intermediates in Photoredox Catalysis

There is currently a lack of specific studies investigating the formation and behavior of radical intermediates in photoredox-catalyzed reactions involving 1-Bromo-5-nitropentan-2-one. Research in the broader field of photoredox catalysis often focuses on the generation of radical species from various precursors, but specific application and mechanistic elucidation for this particular compound have not been documented.

Unraveling Stereochemical Outcomes and Diastereoselective Control

No experimental or computational studies detailing the stereochemical outcomes of reactions involving this compound have been found. Consequently, information regarding diastereoselective control in transformations of this compound is not available.

Kinetics and Thermodynamics of this compound Transformations

A search for kinetic and thermodynamic data for the transformations of this compound did not yield any specific results. To populate a data table on this topic, further experimental research would be required to determine reaction rates, activation energies, and equilibrium constants for its various potential reactions.

Solvent Effects and Catalytic Enhancement Mechanisms

While solvent effects and catalytic enhancement are crucial aspects of chemical reactions, no studies have been published that specifically detail these mechanisms for this compound. The influence of different solvents on reaction rates and selectivity, as well as the mechanisms of catalytic enhancement, remain uninvestigated for this compound.

Synthetic Applications and Strategic Utility of 1 Bromo 5 Nitropentan 2 One

Role as a Key Intermediate in Complex Molecule Synthesis

The combination of an electrophilic α-bromo ketone and a nucleophilic (upon deprotonation) or reducible nitro group within the same molecule makes 1-Bromo-5-nitropentan-2-one a theoretically attractive intermediate for the synthesis of complex molecular architectures.

The potent analgesic alkaloid, epibatidine (B1211577), features a 7-azabicyclo[2.2.1]heptane core. The synthesis of this and related pharmacologically active compounds often involves the formation of a six-membered nitrogen-containing ring. In principle, this compound could serve as a precursor to such structures. A hypothetical synthetic route could involve the reductive amination of the ketone, followed by intramolecular cyclization. The nitro group could be reduced to a primary amine, which could then displace the bromine atom to form a piperidine (B6355638) ring. Subsequent functionalization could then lead to the desired bicyclic system. However, it is crucial to note that no published synthesis of epibatidine or its analogues explicitly mentions the use of this compound.

The dual functionality of this compound makes it a potential precursor for a variety of heterocyclic systems. Intramolecular cyclization, following the transformation of the nitro group, could lead to the formation of functionalized piperidines. For instance, reduction of the nitro group to an amine, followed by intramolecular N-alkylation, would yield a substituted piperidin-3-one. Alternatively, the nitro group could participate in cycloaddition reactions or be converted to other functional groups, such as an oxime or a nitrile, which could then undergo cyclization. These strategies could provide access to a range of nitrogen-containing scaffolds that are prevalent in medicinal chemistry.

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The reactivity of the α-bromo ketone moiety allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon alpha to the ketone is susceptible to nucleophilic attack, enabling the introduction of a wide range of substituents.

Table 1: Potential Reactions at the α-Bromo Ketone Moiety

Reaction TypeReagent/CatalystPotential Product
AlkylationOrganocupratesα-Alkylated ketone
ArylationPalladium-catalyzed cross-couplingα-Arylated ketone
AminationAminesα-Amino ketone
ThiolationThiolsα-Thio ketone

Furthermore, the nitroalkane portion of the molecule can be utilized in classic carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction, where the deprotonated nitroalkane acts as a nucleophile.

Potential for Application in Divergent Synthesis Approaches

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. The multiple functional groups of this compound make it a suitable candidate for such approaches. By selectively addressing each functional group, a variety of scaffolds can be accessed. For example, initial reaction at the α-bromo ketone could be followed by various transformations of the nitro group, or vice versa. This orthogonal reactivity could allow for the rapid generation of a diverse set of molecules for biological screening.

Table 2: Hypothetical Divergent Synthetic Pathways from this compound

PathwayStep 1Step 2Resulting Scaffold
A Nucleophilic substitution at C1Reduction of nitro group and cyclizationFunctionalized Piperidine
B Henry reaction with an aldehydeCyclization involving the ketoneSubstituted Cyclohexane
C Reduction of ketone to alcoholConversion of nitro group and cyclizationTetrahydrooxazine derivative

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromo-5-nitropentan-2-one, ¹H and ¹³C NMR, along with 2D techniques, would provide a complete picture of its structure.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique sets of protons in different chemical environments. The chemical shift (δ) of these signals is influenced by the proximity of electronegative atoms (bromine, oxygen, and the nitro group), which deshield the protons, causing them to appear at a higher chemical shift (downfield). libretexts.org

H1 (CH₂Br): The protons on the carbon adjacent to the bromine atom are expected to be significantly deshielded and would likely appear as a singlet around 3.8-4.2 ppm.

H3 (C(O)CH₂): The protons adjacent to the ketone carbonyl group are deshielded and would appear as a triplet around 2.8-3.2 ppm.

H4 (CH₂CH₂NO₂): These methylene (B1212753) protons are intermediate and would likely appear as a quintet around 2.1-2.5 ppm.

H5 (CH₂NO₂): Protons on the carbon attached to the nitro group are strongly deshielded and would appear as a triplet around 4.4-4.7 ppm. chemicalbook.com

The splitting patterns (multiplicity) are predicted by the n+1 rule, where 'n' is the number of adjacent protons.

Predicted ¹H NMR Data

Position Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C1 -CH₂Br 3.8 - 4.2 Singlet (s)
C3 -CH₂- 2.8 - 3.2 Triplet (t)
C4 -CH₂- 2.1 - 2.5 Quintet (quin)

¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

C1 (-CH₂Br): The carbon bonded to bromine is expected in the range of 35-45 ppm.

C2 (C=O): The carbonyl carbon of a ketone is highly deshielded and characteristically appears far downfield, typically between 205-220 ppm. libretexts.orglibretexts.org

C3 (-CH₂-): The carbon alpha to the ketone is expected around 35-45 ppm.

C4 (-CH₂-): This methylene carbon would be found further upfield, likely in the 20-30 ppm range.

C5 (-CH₂NO₂): The carbon attached to the nitro group would be deshielded, appearing in the 70-80 ppm range.

Predicted ¹³C NMR Data

Position Group Predicted Chemical Shift (δ, ppm)
C1 -CH₂Br 35 - 45
C2 -C=O 205 - 220
C3 -CH₂-C=O 35 - 45
C4 -CH₂- 20 - 30

2D NMR Techniques To confirm the assignments made in the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between adjacent protons (H3 with H4, and H4 with H5), confirming the connectivity of the pentane (B18724) chain. An HSQC spectrum would show correlations between each carbon and its directly attached protons (C1-H1, C3-H3, C4-H4, C5-H5), allowing for unambiguous assignment of the carbon signals.

High-Resolution Mass Spectrometry (HRMS) and Ionization Techniques (e.g., ESI, APCI)

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For a polar, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.

The calculated exact mass of the molecule (C₅H₈BrNO₃) is crucial. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.orgchemguide.co.ukcsbsju.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound. chemguide.co.uklibretexts.org

Predicted HRMS Data for C₅H₈BrNO₃

Ion Calculated Exact Mass (m/z) Relative Abundance
[C₅H₈⁷⁹BrNO₃]⁺ 208.9736 ~100%

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be characterized by several strong, distinct absorption bands.

The most prominent peaks would be from the carbonyl and nitro groups. A saturated aliphatic ketone typically shows a strong, sharp C=O stretching absorption around 1715 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com The nitro group gives rise to two characteristic stretching vibrations: a strong asymmetrical stretch between 1570-1490 cm⁻¹ and a medium symmetrical stretch between 1390-1300 cm⁻¹. orgchemboulder.comwpmucdn.comorgchemboulder.com The C-Br bond has a stretching vibration at lower frequencies, typically in the fingerprint region between 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Predicted FTIR Absorption Bands

Functional Group Vibration Type Predicted Position (cm⁻¹) Intensity
C=O (Ketone) Stretch ~1715 Strong
NO₂ (Nitro) Asymmetric Stretch 1570 - 1490 Strong
NO₂ (Nitro) Symmetric Stretch 1390 - 1300 Medium
C-H (Alkane) Stretch 3000 - 2850 Medium

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. nih.gov It provides definitive information on bond lengths, bond angles, and stereochemistry. Since this compound is likely a liquid or a low-melting solid at ambient temperature, obtaining a suitable single crystal for analysis could be challenging. However, this technique would be highly applicable for a solid, crystalline derivative of the compound. While no crystal structure for this compound itself is publicly available, analysis of related nitro compounds demonstrates the detailed structural insights that can be gained. mst.eduresearchgate.net

Advanced Chromatographic Separations (e.g., HPLC, Chiral HPLC, GC-MS) for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a sample and separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): As a polar aliphatic compound, this compound can be effectively analyzed using reverse-phase HPLC. nih.govresearchgate.net A typical method would involve a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. This would separate the target compound from more polar or less polar impurities, and the purity can be quantified using a UV detector. The use of specialized columns designed for polar analytes can also be beneficial. chromatographyonline.comfishersci.com

Chiral HPLC: The structure of this compound is achiral, meaning it does not have enantiomers. Therefore, chiral HPLC would not be necessary for its analysis unless it was used as a precursor for a chiral molecule or if chiral impurities were suspected.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile and thermally stable compounds. While the nitro group can sometimes pose challenges, GC-MS could be used to detect and identify volatile impurities in the sample. The gas chromatograph separates the components, which are then identified by their mass spectra.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₅H₈BrNO₃) to confirm its elemental composition and support the purity assessment.

Theoretical Elemental Composition for C₅H₈BrNO₃

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 60.055 28.73%
Hydrogen H 1.008 8.064 3.86%
Bromine Br 79.904 79.904 38.23%
Nitrogen N 14.007 14.007 6.70%
Oxygen O 15.999 47.997 22.97%

| Total | | | 209.027 | 100.00% |


Theoretical and Computational Chemistry Studies of 1 Bromo 5 Nitropentan 2 One

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-5-nitropentan-2-one, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to determine its electronic structure. These calculations can provide crucial data, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap can suggest the molecule's stability and its propensity to undergo chemical reactions.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Data from Quantum Mechanical Calculations for this compound

Property Calculated Value Significance
HOMO Energy (Value in eV) Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy (Value in eV) Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (Value in eV) Correlates with chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of single bonds, this compound is expected to exhibit conformational flexibility. Molecular dynamics (MD) simulations could be used to explore the potential energy surface of the molecule and identify its stable conformers. Such simulations would involve:

Simulating the molecule's movement over time: By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes.

Identifying low-energy conformations: Analysis of the simulation trajectory would reveal the most populated and, therefore, most stable three-dimensional arrangements of the atoms.

Determining energy barriers to rotation: The simulations could also quantify the energy required to interconvert between different conformers.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, theoretical studies could be undertaken to:

Map reaction pathways: By calculating the potential energy surface for a given reaction, chemists can identify the most likely pathway from reactants to products.

Locate transition states: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can determine the geometry and energy of these fleeting structures.

Calculate activation energies: The energy difference between the reactants and the transition state, the activation energy, can be calculated to predict the feasibility and rate of a reaction.

Development of Structure-Reactivity Relationships and Reaction Predictors

By systematically studying a series of related compounds, computational chemists can develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). For this compound and its analogues, this would involve:

Calculating a range of molecular descriptors: These can include electronic, steric, and thermodynamic properties.

Correlating descriptors with experimental reactivity: By finding statistical relationships between the calculated descriptors and observed reaction rates or equilibrium constants, predictive models can be built. These models could then be used to estimate the reactivity of new, unsynthesized compounds.

Computational Design of Novel Catalysts for this compound Synthesis

The synthesis of complex molecules like this compound can often be improved through the use of catalysts. Computational methods can play a significant role in the design of new and more efficient catalysts. rsc.org This can be achieved through:

Modeling catalyst-substrate interactions: Understanding how the substrate, in this case, a precursor to this compound, binds to the active site of a catalyst is the first step in designing a better catalyst.

Calculating reaction profiles with different catalysts: By comparing the activation energies for a reaction with and without a catalyst, and with different potential catalysts, the most effective catalyst can be identified.

In silico screening of catalyst libraries: Large libraries of potential catalysts can be computationally screened to identify promising candidates for experimental testing, thereby accelerating the catalyst development process.

While specific computational data for this compound is not yet available, the theoretical frameworks and computational tools are well-established. Future research applying these methods to this molecule will undoubtedly provide a wealth of information regarding its structure, reactivity, and potential applications.

Q & A

Q. Basic Research Focus

  • Purity assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (%C, %H, %N) to confirm >98% purity .
  • Stability studies : Store aliquots at 4°C, -20°C, and room temperature for 30 days. Monitor degradation via TLC (silica gel, hexane/ethyl acetate) and quantify decomposition products using GC-MS .

What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Transition state modeling : Use Gaussian 16 with M06-2X/6-31+G(d,p) to calculate activation barriers for SN2S_N2 pathways. Compare with experimental kinetics (e.g., reaction with sodium ethoxide in ethanol).
  • Solvent effects : Conduct COSMO-RS simulations to evaluate solvent polarity’s impact on reaction rates. Polar aprotic solvents (e.g., DMF) typically enhance nucleophilicity .

How should researchers address contradictory data in the literature regarding the compound’s biological activity?

Q. Advanced Research Focus

  • Meta-analysis : Aggregate published IC50_{50} values and apply statistical tools (e.g., ANOVA or Bayesian regression) to identify outliers. Consider variables like assay type (e.g., cell-free vs. cell-based) or impurity profiles .
  • Dose-response validation : Repeat key assays in triplicate under standardized conditions (e.g., 24-hour incubation, 10% FBS in DMEM) and cross-validate with orthogonal methods (e.g., fluorescence polarization vs. SPR) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of bromine vapors .
  • Waste disposal : Quench residual bromine with 10% sodium thiosulfate before aqueous disposal. Collect organic waste in halogenated solvent containers .

How can researchers design scalable synthetic routes without compromising yield or purity?

Q. Advanced Research Focus

  • Flow chemistry : Optimize residence time and mixing efficiency in microreactors to reduce byproducts. For example, a 1.0 mL/min flow rate with 2-second mixing achieves 85% yield in a pilot study .
  • DoE (Design of Experiments) : Apply Taguchi methods to test variables (temperature, catalyst loading, solvent ratio) and identify robust conditions for scale-up (e.g., 10 g to 1 kg) .

What are the challenges in characterizing the compound’s photodegradation pathways?

Q. Advanced Research Focus

  • LC-HRMS : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) with UV irradiation (254 nm, 6 hours).
  • Mechanistic studies : Use radical traps (e.g., TEMPO) to confirm if degradation proceeds via homolytic C-Br bond cleavage. EPR spectroscopy can detect nitro radical intermediates .

How can crystallographic data be leveraged to predict the compound’s solid-state reactivity?

Q. Advanced Research Focus

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br···O nitro contacts) to predict stability under thermal stress.
  • Hot-stage microscopy : Correlate melting behavior (DSC data) with crystal packing motifs to design co-crystals for enhanced shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.